molecular formula C12H17N B13924579 Cyclopropyl-(2-p-tolylethyl)amine CAS No. 625435-22-5

Cyclopropyl-(2-p-tolylethyl)amine

Cat. No.: B13924579
CAS No.: 625435-22-5
M. Wt: 175.27 g/mol
InChI Key: BNLAPXNSMIAMIO-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-p-tolylethyl)amine is a secondary amine featuring a cyclopropyl group attached to an ethyl chain substituted with a para-methylphenyl (p-tolyl) group. Its IUPAC name is N-[2-(4-methylphenyl)ethyl]cyclopropanamine, with the molecular formula C₁₂H₁₇N and a molecular weight of 175.28 g/mol (calculated). The compound is identified by CAS number 625435-22-5 and InChIKey BNLAPXNSMIAMIO-UHFFFAOYSA-N . Limited data exist on its synthesis, but analogous compounds (e.g., benzyl- or fluorobenzyl-substituted cyclopropylamines) are typically synthesized via alkylation of cyclopropylamine with appropriate halides .

Properties

CAS No.

625435-22-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-9-13-12-6-7-12/h2-5,12-13H,6-9H2,1H3

InChI Key

BNLAPXNSMIAMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl-(2-p-tolylethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines. Another method involves the use of phase transfer catalysis, which facilitates the cyclization and hydrolysis steps necessary for the formation of cyclopropylamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-p-tolylethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Cyclopropyl-(2-p-tolylethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl-(2-p-tolylethyl)amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes. This rigidity also increases the metabolic stability of the compound, making it more effective in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cyclopropylamine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent Molecular Formula Key Properties/Activities References
Cyclopropyl-(2-p-tolylethyl)amine 2-(p-tolyl)ethyl C₁₂H₁₇N No reported bioactivity; limited suppliers
Cyclopropyl-(2-fluoro-benzyl)-amine 2-fluorobenzyl C₁₀H₁₂FN No bioactivity data; synthesized via alkylation
Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine 3-ethyl-triazolopyridazine C₉H₁₂N₆ BRD4 inhibitor (IC₅₀ ~100 µM)
4-Amino-thieno[3,2-d]pyrimidine derivatives Cyclopropyl, cyclohexyl, etc. Varies Antiplasmodial (EC₅₀ 0.7–1.7 µM)
Cyclopropyl-(3-fluoro-benzyl)-amine 3-fluorobenzyl C₁₀H₁₂FN 12 suppliers; no activity data
Key Observations:

Substituent Size and Bioactivity :

  • Bulkier groups (e.g., cyclohexyl in ) reduce antiplasmodial activity (EC₅₀ 2.5 µM vs. 0.9–1.3 µM for cyclopropyl) . The p-tolylethyl group in the target compound may similarly hinder solubility or target binding.
  • Smaller substituents (e.g., triazolopyridazine in ) enable BRD4 inhibition at ~100 µM .

Electronic Effects: Electron-withdrawing groups (e.g., fluoro in ) may enhance stability but reduce basicity, affecting protonation and receptor interactions.

Synthetic Accessibility :

  • Alkylation of cyclopropylamine (e.g., with 2-p-tolylethyl halides) is a plausible route, as seen for fluorobenzyl analogues .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Cyclopropylamines with aromatic substituents (e.g., p-tolyl, benzyl) often exhibit low solubility due to hydrophobicity, as seen in compound 2 (), where solubility issues precluded IC₅₀ determination .
  • Stability : Tertiary amines (e.g., piperidinyl derivatives in ) show better metabolic stability compared to secondary amines like the target compound .

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